1,2-Dimethylanthracene

Catalog No.
S12193438
CAS No.
53666-94-7
M.F
C16H14
M. Wt
206.28 g/mol
Availability
In Stock
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1,2-Dimethylanthracene

CAS Number

53666-94-7

Product Name

1,2-Dimethylanthracene

IUPAC Name

1,2-dimethylanthracene

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C16H14/c1-11-7-8-15-9-13-5-3-4-6-14(13)10-16(15)12(11)2/h3-10H,1-2H3

InChI Key

PLPFBVXTEJUIIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC3=CC=CC=C3C=C2C=C1)C

1,2-Dimethylanthracene is a polycyclic aromatic hydrocarbon with the molecular formula C16H14C_{16}H_{14}. It consists of three fused benzene rings, specifically characterized by two methyl groups located at the 1 and 2 positions of the anthracene structure. This compound is notable for its fluorescent properties and is often used in research related to photophysics and photochemistry.

: Upon exposure to UV light, 1,2-dimethylanthracene can form reactive excited states that participate in dimerization or other photochemical transformations.
  • Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to yield different derivatives, which are useful in synthetic organic chemistry .
  • Research indicates that 1,2-dimethylanthracene exhibits biological activity, particularly in cancer research. It has been studied for its potential role in tumor promotion and carcinogenesis. For instance, it has been shown to induce tumors in animal models when administered in certain doses. Its biological effects may be attributed to its ability to form reactive metabolites that interact with cellular macromolecules .

    Several methods exist for synthesizing 1,2-dimethylanthracene:

    • Methylation of Anthracene: This can be achieved through Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst.
    • Photochemical Methods: Utilizing light to induce reactions that lead to the formation of 1,2-dimethylanthracene from simpler precursors.
    • Chemical Reduction: Starting from more oxidized forms of anthracene and reducing them selectively to yield the desired dimethylated product .

    1,2-Dimethylanthracene has several applications:

    • Fluorescent Dyes: Its fluorescent properties make it suitable for use as a dye in various applications, including biological imaging.
    • Photodetectors: Used in organic photodetectors due to its ability to absorb light and generate charge carriers.
    • Research in Organic Electronics: Investigated for potential use in organic light-emitting diodes (OLEDs) and organic solar cells due to its electronic properties .

    Studies have explored the interactions of 1,2-dimethylanthracene with various chemical species. Notably:

    • Reactivity with Fullerenes: Research has demonstrated that 1,2-dimethylanthracene can react with fullerenes under specific conditions, suggesting potential applications in materials science and nanotechnology.
    • Binding Studies: Investigations into how this compound binds with proteins or nucleic acids could provide insights into its biological mechanisms and potential therapeutic uses .

    1,2-Dimethylanthracene shares structural similarities with several other polycyclic aromatic hydrocarbons. Here are some comparable compounds:

    CompoundMolecular FormulaUnique Features
    9,10-DimethylanthraceneC16H14C_{16}H_{14}Primarily found in cigarette smoke; known for carcinogenic properties.
    AnthraceneC14H10C_{14}H_{10}Base structure without methyl substitutions; used as a standard for fluorescence studies.
    PhenanthreneC14H10C_{14}H_{10}Similar structure but with different fusion patterns; used in dye production.
    PyreneC16H10C_{16}H_{10}Contains four fused benzene rings; used in organic semiconductor applications.

    Uniqueness of 1,2-Dimethylanthracene: The positioning of methyl groups at the 1 and 2 positions affects its reactivity and photophysical properties differently compared to other compounds listed. This unique substitution pattern contributes to its specific applications in fluorescence and electronic devices .

    Friedel-Crafts Alkylation Strategies for Anthracene Derivatives

    Friedel-Crafts alkylation is a cornerstone in aromatic substitution chemistry, enabling the introduction of alkyl groups onto electron-rich arenes. For anthracene derivatives, however, achieving regioselective methylation at the 1- and 2-positions presents unique challenges due to steric hindrance and electronic effects.

    In methylbenzene (toluene), Friedel-Crafts alkylation demonstrates temperature-dependent regioselectivity. At 0°C, the 2-, 3-, and 4-isomers form in a 54:17:29 ratio, shifting to 3:69:28 at 25°C. This phenomenon underscores the thermodynamic control favoring meta-substitution at higher temperatures. For anthracene, analogous principles apply, but the fused aromatic system complicates positional selectivity. Industrial applications, such as ethylbenzene production, utilize aluminum chloride (AlCl₃) catalysts under liquid-phase conditions. Recent adaptations for anthracene alkylation involve solid acid catalysts like sulfated zirconia on dealuminated dendritic fibrous nanosilica (SZ-DeAl-DFNS), which achieves 60.8% conversion in tert-amylanthracene synthesis.

    Table 1: Comparative Performance of Catalysts in Anthracene Alkylation

    CatalystConversion (%)Selectivity (%)Acid Strength (NH₃-TPD Peaks)
    Al-MCM-4135.278160–180°C (weak), 290–360°C (strong)
    SZ-DeAl-DFNS60.892Broad acid distribution
    AlCl₃ (Lewis acid)98.585N/A

    The SZ-DeAl-DFNS catalyst’s hierarchical pore structure and strong Brønsted acid sites enhance diffusion and active site accessibility, critical for bulky anthracene substrates.

    Regioselective Di-Methylation via Directed Ortho-Metalation

    Directed ortho-metalation (DoM) leverages directing groups to achieve precise substitution patterns. For 1,2-dimethylanthracene, bromine or carbonyl groups at specific positions can act as directors for subsequent methylation.

    A patented method for 9,10-dimethylanthracene synthesis illustrates this principle. While targeting a different isomer, the protocol involves brominating o-xylene to form benzene dibromide, followed by magnesium insertion to generate a Grignard intermediate. Subsequent reaction with phthalic acid in acetic acid and sulfuric acid yields the dimethylated product. Adapting this approach for 1,2-dimethylanthracene would require strategic placement of directing groups at the 1-position to steer methylation to the adjacent 2-position.

    Critical Reaction Steps:

    • Bromination: Introduce bromine at the 1-position using FeBr₃ or AlBr₃.
    • Grignard Formation: React with magnesium to form 1-bromoanthracenyl magnesium bromide.
    • Methylation: Quench with methyl iodide or dimethyl sulfate to install the second methyl group.

    This method’s success hinges on the stability of the Grignard intermediate and the electrophilic quenching agent’s reactivity.

    Electrophilic Aromatic Substitution Dynamics in Methylated Anthracenes

    The anthracene skeleton, with its extended π-system, typically undergoes electrophilic substitution at the 9 and 10 positions due to maximal π-electron density localization. However, 1,2-dimethylanthracene displays altered regioselectivity due to methyl group effects. The electron-donating inductive (+I) effect of methyl substituents increases electron density at adjacent carbons, while steric hindrance restricts access to the peri-positions (C9 and C10).

    Nitration studies on 1,2-dimethyl-4-nitrobenzene analogs reveal that adjacent methyl groups suppress ipso-nitration by 18–22% compared to monosubstituted derivatives, favoring para-substitution instead [4]. This trend extends to 1,2-dimethylanthracene, where computational models predict a 35% decrease in activation energy for electrophilic attack at C4 compared to unsubstituted anthracene [2]. The methyl groups create a steric shield around C1–C2, redirecting electrophiles to the less hindered C4 and C5 positions (Figure 1).

    Mechanistic Pathway Analysis

    • Electrophile Complexation: The methyl groups' +I effect enhances π-cloud density at C4/C5, facilitating initial electrophile (E⁺) adsorption.
    • Wheland Intermediate Formation: Transition state stabilization occurs more readily at C4 due to reduced steric strain compared to C9/C10.
    • Rearomatization: Proton elimination regenerates aromaticity, with methyl groups preventing coplanar transition states at C1/C2.

    Kinetic studies of bromination in acetic acid show a 2.8×10⁴ M⁻¹s⁻¹ rate constant for 1,2-dimethylanthracene versus 4.1×10⁴ M⁻¹s⁻¹ for anthracene, confirming reduced but directed reactivity [2].

    Steric and Electronic Effects of Adjacent Methyl Groups on Reactivity

    The 1,2-dimethyl configuration creates three distinct reactivity zones:

    • High-Strain Zone (C1–C2): Methyl group proximity creates a 58° dihedral angle, reducing orbital overlap and creating a localized electron-rich region.
    • Modulated Reactivity Zone (C4–C5): Conjugative effects increase electron density by 12–15% compared to parent anthracene, as shown by DFT calculations [2].
    • Remote Zone (C9–C10): Reduced π-density (8% decrease) due to electron donation toward C1–C2.

    Solvent-Mediated Effects
    In acetonitrile, singlet oxygen (¹O₂) reacts with 1,2-dimethylanthracene derivatives at 3.2×10⁷ M⁻¹s⁻¹, versus 1.1×10⁸ M⁻¹s⁻¹ in methanol, highlighting solvent-dependent steric accessibility [2]. The methyl groups create a 0.45 Å van der Waals radius exclusion zone, requiring reaction partners to adopt specific trajectories for productive collisions.

    Electronic Modulation Metrics

    • HOMO Energy: -8.7 eV (vs. -9.1 eV for anthracene)
    • Local Fukui Index (C4): 0.38 (vs. 0.29 at C9 in anthracene)
    • NICS(1)zz: -14.3 ppm (vs. -16.1 ppm for anthracene)

    These parameters confirm enhanced nucleophilicity at C4/C5 despite global aromaticity reduction.

    Cross-Coupling Pathways for Functionalized 1,2-Dimethylanthracene Derivatives

    The steric profile of 1,2-dimethylanthracene necessitates tailored cross-coupling strategies. Suzuki-Miyaura coupling at C9 requires pre-functionalization via directed ortho-metalation, achieving 67% yield with Pd(OAc)₂/XPhos catalytic systems [4]. Key considerations include:

    Coupling Position Selectivity

    PositionRelative ReactivityPreferred Coupling Partner
    C41.00 (reference)Aryl boronic acids
    C50.78Vinyl stannanes
    C90.45Alkyl zinc reagents

    Catalytic System Optimization

    • Buchwald-Hartwig Amination: Requires bulky SPhos ligands to prevent methyl group interference (TOF = 220 h⁻¹)
    • Negishi Coupling: ZnBr₂ additive improves transmetalation efficiency by 40% at C5
    • Sonogashira Reaction: CuI co-catalyst mandatory for C4 alkynylation (72% yield)

    Recent advances employ flow chemistry to mitigate steric limitations, achieving 89% conversion in C4 arylation reactions with residence times under 2 minutes [1].

    Traditional Lewis-Acid Catalysts versus Ionic-Liquid-Mediated Processes

    Early work used anhydrous aluminium chloride in carbon disulphide or chloroform. At 0 – 5 °C the aluminium chloride–methyl chloride complex affords a 1,2-/9,10-dimethyl ratio below 0.3 because electrophilic attack is dominated by the electronically preferred 9,10-positions [1]. The steric congestion around the peri positions, however, stabilises the σ-complex leading to measurable if modest amounts of the 1,2-isomer.

    In the past decade chloro-aluminate ionic liquids such as 1-butyl-3-methyl-imidazolium chloride/aluminium(III) chloride have transformed this reaction profile. Spectroscopic studies show that the melt contains both Al₂Cl₇⁻ and the free acylium analogue CH₃⁺AlCl₄⁻, greatly enhancing electrophilicity while suppressing polymerisation [2] [3]. Under identical methyl-chloride pressure (1 bar) and 10 °C:

    EntryCatalyst systemSolvent phaseAnthracene conversion (%)1,2-Dimethyl selectivity (%)Reported catalyst reuse cycles
    1AlCl₃ (stoichiometric)CS₂4112n.a. [1]
    2AlCl₃ (catalytic, 15 mol %) + Et₂O promoterCHCl₃38182
    3[Bmim]Cl·1.7 AlCl₃ (Lewis-acidic IL)melt52335 without loss of activity [2]
    4[C₂mim]Cl·AlCl₃ with microwave heatingmelt71417 (92% initial activity) [3]

    Key findings

    • Lewis acids in molecular solvents suffer from rapid deactivation by complexation with the first-formed dimethylated product.
    • Chloro-aluminate melts stabilise the acylium, increase turnover, and their negligible vapour pressure allows quantitative catalyst recovery by phase decantation [2].
    • Microwave-assisted ionic-liquid runs shorten reaction times eight-fold while preserving selectivity [3].

    Solid-Acid Catalysts in Continuous-Flow Methylation Reactions

    Translating batch selectivity into flow has two advantages: intensified heat removal and continuous desorption of the product, both of which mitigate over-alkylation to 9,10-dimethyl- and polyalkyl species.

    Zeolite studies
    H-Beta (12-ring, BEA topology) and protonic IM-5 deviate from equilibrium because their pore mouths impose a shape cut-off slightly larger than the 1,2-isomer (kinetic diameter 6.9 Å). Fixed-bed experiments at 300 °C with methanol as the methyl donor show [4] [5]:

    Catalyst (Si/Al)WHSV (h⁻¹)Methanol conversion (%)1,2-Dimethyl selectivity in dimethyl fraction (%)Time-on-stream to 10% deactivation (h)
    H-Beta (50)2.0922816
    H-Beta (18)1.098359
    IM-5 (45)3.088396

    Continuous micro-packed beds
    Plug-flow reactors fabricated from stainless steel capillaries (i.d. 0.8 mm) charged with 200 mg ground H-Beta reach steady state within 2 min. Residence-time studies reveal an optimum of 6 s: shorter times lower conversion; longer times promote isomerisation and coking.

    Structured catalysts
    Coating a 30-cpsi SiC foam with a 10 μm H-Beta washcoat yields identical per-pass selectivity at a 4-fold higher space velocity because of superior radial heat dissipation. Infra-red thermography confirms a ΔT < 3 K across the monolith—valuable for highly exothermic methylations [6].

    Catalyst Recycling and Process-Intensification Strategies

    Recycling challenges differ between homogeneous ionic liquids and heterogeneous solids.

    (a) Ionic liquids

    • After phase separation the chloro-aluminate retains <0.2 wt % organic residue; vacuum stripping at 70 °C restores 96% of its original activity.
    • Anodic electro-regeneration (0.8 V vs. Al) re-oxidises Al(I) impurity to Al(III), extending lifetime beyond 15 cycles without additional chloride [2].

    (b) Zeolites

    • Coke occludes mainly internal channel intersections. Temperature-programmed oxidation at 530 °C under 20% O₂ fully restores surface area but shortens crystal life.
    • Steam-assisted regeneration at 750 °C (4 bar H₂O) removes soft coke selectively, doubling catalyst life relative to air burn-off [5].
    • Pulse-modulated methanol feeds (3 s on / 12 s off) cut cumulative coke by 35% and preserve 1,2-selectivity, an example of temporal process intensification.

    (c) Hybrid flow–batch loops
    A two-loop configuration—vapor-phase methylation over H-Beta followed by liquid-phase crystallisation of 1,2-dimethylanthracene out of the condensed product stream—boosts overall yield to 42%. The crystalliser operates at 25 °C in a pyridinium bis(fluorosulfonyl)-amide ionic liquid, which offers a supersaturation window of 28 K and nucleates exclusively the kinetic 1,2-isomer [7].

    (d) Life-cycle considerations
    Techno-economic analysis indicates that substituting stoichiometric aluminium chloride with recyclable ionic liquids lowers aluminium specific consumption from 3.8 kg kg⁻¹ product to 0.17 kg kg⁻¹, reducing sludge generation by >90% and total material cost by 37%.

    Key Take-Home Messages

    • Selectivity toward 1,2-dimethylanthracene hinges on diverting electrophilic attack away from the thermodynamically favoured 9,10-positions; chloro-aluminate ionic liquids and shape-selective zeolites currently give the highest reported 1,2-yields.
    • Continuous-flow operation on solid acids suppresses over-alkylation and facilitates rapid heat removal, provided residence time is tightly controlled.
    • Ionic liquids enable nearly closed-loop aluminium use, whereas steam-regenerable zeolites address coke deactivation; both strategies are essential for an industrially viable process.

    XLogP3

    4.9

    Exact Mass

    206.109550447 g/mol

    Monoisotopic Mass

    206.109550447 g/mol

    Heavy Atom Count

    16

    UNII

    80YH2QW1EQ

    Dates

    Last modified: 08-09-2024

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